molecular formula C14H11ClN4O3S B2560232 N-(6-chlorobenzo[d]thiazol-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide CAS No. 1171573-57-1

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No. B2560232
CAS RN: 1171573-57-1
M. Wt: 350.78
InChI Key: XPAZLUITVWFBQC-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C14H11ClN4O3S and its molecular weight is 350.78. The purity is usually 95%.
BenchChem offers high-quality N-(6-chlorobenzo[d]thiazol-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chlorobenzo[d]thiazol-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications

Synthesis of Fused Thiazolopyrimidinones N-(benzo[d]thiazol-2-yl)-2-chloroacetamide serves as a doubly electrophilic building block for generating ring-annulated thiazolo[3,2-a]pyrimidinone products. This process, which involves the elimination of by-products such as aniline or 2-aminobenzothiazole, underscores the compound's utility in synthesizing novel heterocycles (B. Janardhan et al., 2014).

Heterocyclic Compound Synthesis The compound's structure has been leveraged to synthesize diverse heterocyclic compounds, including those with anti-inflammatory and analgesic properties. These novel compounds demonstrate significant inhibitory activity against COX-2 enzymes, showcasing potential therapeutic applications (A. Abu‐Hashem et al., 2020).

Biological Applications

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition The derivative N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide has been identified as a potent inhibitor of PI3Kα and mTOR, demonstrating the compound's relevance in targeting cancer pathways. Alterations to the benzothiazole ring have been explored to enhance metabolic stability, highlighting its potential in drug development (Markian M Stec et al., 2011).

Antimicrobial Effects The antimicrobial potential of novel thiazole derivatives, including those related to the compound of interest, has been evaluated against a range of pathogens, demonstrating considerable efficacy. This research underlines the compound's role in developing new antimicrobial agents (M. Y. Cankilic et al., 2017).

Anticancer Activities Thiazole derivatives, including those based on the structure of N-(6-chlorobenzo[d]thiazol-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide, have been synthesized and evaluated for their anticancer activities. These compounds have shown selective cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (A. Evren et al., 2019).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O3S/c1-6-8(12(21)19-13(22)16-6)5-11(20)18-14-17-9-3-2-7(15)4-10(9)23-14/h2-4H,5H2,1H3,(H,17,18,20)(H2,16,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAZLUITVWFBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide

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